2,4-Diisocyanato-1-methylbenzene

CH3C6H3(NCO)2

C9H6N2O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3C6H3(NCO)2

C9H6N2O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in acetone, benzene, ethyl ether

Soluble in ether. acetone, and other organic solvents

Miscible with alcohol (decomposition). Miscible with ether, acetone, benzene, carbon tetrachloride, chlorobenzene, diglycol monomethyl ether, kerosene, olive oil

Solubility in water: reaction

Insoluble

Synonyms

Canonical SMILES

Synthesis and characterization:

2,4-Diisocyanato-1-methylbenzene, also known as Toluene 2,4-diisocyanate (TDI), is a well-studied aromatic diisocyanate. Research efforts have been dedicated to developing new and efficient synthetic routes for TDI. These studies explore various catalysts and reaction conditions to optimize yield, purity, and sustainability of the process [, ]. Additionally, researchers investigate advanced characterization techniques, such as spectroscopy and chromatography, to gain deeper insights into the structure, properties, and thermal behavior of TDI [, ].

Polymers and materials science:

TDI plays a crucial role in polymer and materials science due to its ability to react with various functional groups and form strong covalent bonds. Research explores the utilization of TDI in the synthesis of polyurethanes, a class of versatile polymers with diverse applications in areas like foams, coatings, adhesives, and elastomers [, ]. Studies also investigate the development of novel TDI-based materials with tailored properties for specific applications, such as lightweight composites, flame retardants, and self-healing materials [, ].

Biomedical applications:

Emerging research explores the potential of TDI in biomedical applications. Studies investigate the use of TDI-modified surfaces for improving biocompatibility and promoting cell adhesion in tissue engineering applications []. However, it is crucial to note that TDI is a known respiratory sensitizer and irritant, and further research is needed to ensure its safe and responsible application in the biomedical field [].

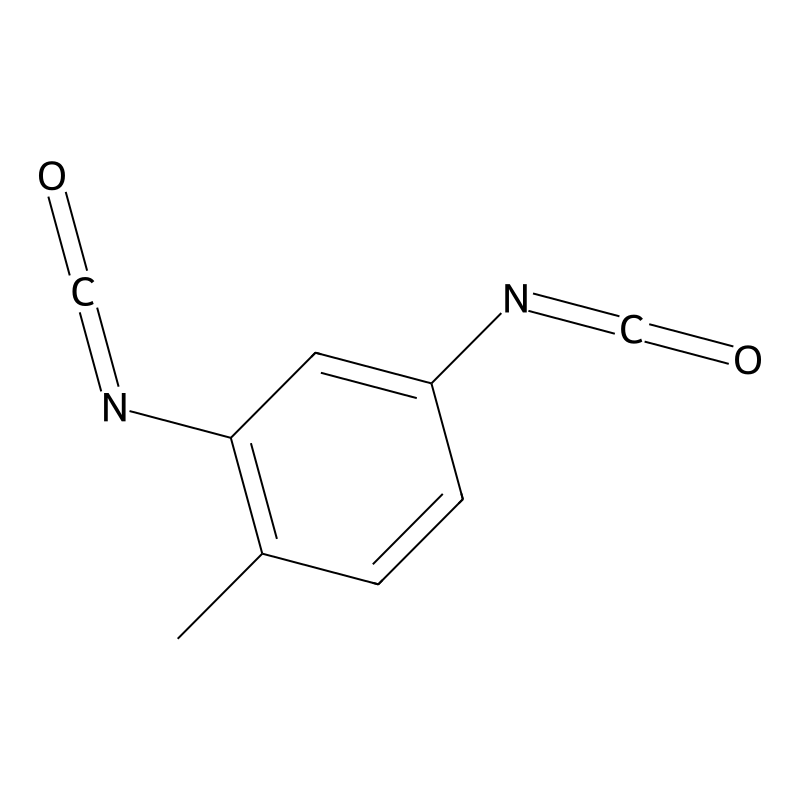

2,4-Diisocyanato-1-methylbenzene, commonly known as toluene diisocyanate (TDI), is an organic compound with the molecular formula and a molecular weight of approximately 174.16 g/mol. This compound features two isocyanate functional groups attached to a methyl-substituted benzene ring. The structure can be represented as follows:

textN=C=O | CH3-C6H3-N=C=O

Toluene diisocyanate exists primarily in two isomeric forms: 2,4-TDI and 2,6-TDI. The 2,4-isomer is more commercially significant due to its higher reactivity and is used extensively in the production of polyurethane foams and elastomers .

The two isocyanate groups in 2,4-Diisocyanato-1-methylbenzene exhibit different reactivities; the 4-position is approximately four times more reactive than the 2-position. This differential reactivity allows for selective reactions with various nucleophiles, particularly hydroxyl groups, leading to the formation of carbamate (urethane) linkages. The typical reactions include:

- Reaction with Alcohols: Forms urethanes.

- Polymerization: Can undergo polymerization under heat or in the presence of catalysts to produce polyurethane materials.

- Hydrolysis: Reacts with water to yield carbon dioxide and amines, which can further react to form polyureas.

Toluene diisocyanate is known for its potential health hazards. Inhalation exposure can lead to respiratory issues such as asthma-like symptoms, chemical bronchitis, and even lung edema. Long-term exposure has been associated with reactive airways dysfunction syndrome and sensitization of the respiratory tract . The compound has been classified as a potential carcinogen based on animal studies, prompting strict regulatory measures regarding occupational exposure limits .

The synthesis of 2,4-Diisocyanato-1-methylbenzene typically involves multiple steps:

- Nitration of Toluene: Toluene is nitrated to produce dinitrotoluene.

- Reduction: Dinitrotoluene is then reduced to form 2,4-diaminotoluene.

- Phosgenation: The diamine undergoes phosgenation, where it reacts with phosgene to yield toluene diisocyanate along with hydrochloric acid as a byproduct.

This synthetic route allows for the production of both pure 2,4-TDI and mixtures of TDI isomers .

Toluene diisocyanate has a wide range of applications:

- Polyurethane Production: It is primarily used in the manufacture of rigid and flexible polyurethane foams.

- Coatings and Adhesives: Employed in various coatings, sealants, and adhesives due to its excellent bonding properties.

- Automotive Industry: Used in automotive interiors for cushioning materials.

- Construction Materials: Incorporated into insulation materials for buildings.

Research indicates that inhalation exposure to 2,4-Diisocyanato-1-methylbenzene leads primarily to the formation of acid-labile conjugates rather than significant amounts of its diamine counterpart. This suggests that the compound's reactivity can lead to complex biological interactions that may impact health outcomes . Studies have shown that repeated exposure can increase sensitization risks, necessitating careful monitoring in occupational settings.

Several compounds are structurally or functionally similar to 2,4-Diisocyanato-1-methylbenzene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,6-Diisocyanato-1-methylbenzene | Isomer of TDI | More symmetrical structure; similar reactivity |

| Hexamethylene diisocyanate | Aliphatic diisocyanate | Used in different applications; less volatile |

| Diphenylmethane diisocyanate | Aromatic diisocyanate | Higher thermal stability; used in coatings |

| Isophorone diisocyanate | Cyclic diisocyanate | Lower toxicity; used in specialty applications |

Uniqueness: The key uniqueness of 2,4-Diisocyanato-1-methylbenzene lies in its specific reactivity patterns due to the arrangement of its isocyanate groups. Its application in producing flexible and rigid foams distinguishes it from aliphatic counterparts like hexamethylene diisocyanate.

Comparative Structural Analysis of 2,4-Toluene Diisocyanate and 2,6-Toluene Diisocyanate Isomers

The molecular architecture of 2,4-diisocyanato-1-methylbenzene presents a distinctive asymmetric arrangement that fundamentally distinguishes it from its 2,6-diisocyanato-1-methylbenzene counterpart [1] [2]. Both isomers share the identical molecular formula C₉H₆N₂O₂ with a molecular weight of 174.16 g/mol, yet their structural configurations exhibit profound differences that influence their chemical behavior and reactivity patterns [3] [4].

The 2,4-diisocyanato-1-methylbenzene isomer features an asymmetric substitution pattern on the benzene ring, with isocyanate groups positioned at the 2 and 4 positions relative to the methyl substituent at position 1 [1] [5]. This arrangement creates a meta-disubstituted pattern where one isocyanate group occupies an ortho position and the other a para position relative to the methyl group [6]. In contrast, the 2,6-diisocyanato-1-methylbenzene isomer exhibits C₂ᵥ symmetry with both isocyanate groups positioned at the 2 and 6 positions, creating an ortho-disubstituted pattern where both isocyanate groups are ortho to the methyl substituent [7] [8].

| Property | 2,4-Diisocyanato-1-methylbenzene | 2,6-Diisocyanato-1-methylbenzene |

|---|---|---|

| Molecular Formula | C₉H₆N₂O₂ [1] | C₉H₆N₂O₂ [9] |

| Molecular Weight (g/mol) | 174.16 [2] | 174.16 [9] |

| CAS Registry Number | 584-84-9 [1] | 91-08-7 [11] |

| Melting Point (°C) | 20.5-22.0 [28] [36] | 7.2-18.3 [28] [36] |

| Boiling Point (°C) | 251-252 [28] [36] | 247-248.5 [28] [36] |

| Density at 20°C (g/mL) | 1.22-1.224 [22] [36] | 1.22 [13] [28] |

| Molecular Symmetry | Asymmetric [30] | Symmetric (C₂ᵥ) [9] |

| IUPAC Name | 2,4-Diisocyanato-1-methylbenzene [1] | 1,3-Diisocyanato-2-methylbenzene [11] |

The structural implications of these different substitution patterns extend beyond mere positional arrangements [12] [14]. The 2,4-diisocyanato-1-methylbenzene isomer creates distinct steric environments for each isocyanate group, with the ortho-positioned isocyanate experiencing significant steric hindrance from the adjacent methyl group, while the para-positioned isocyanate remains relatively unhindered [15] [18]. This asymmetric steric environment contrasts sharply with the 2,6-diisocyanato-1-methylbenzene isomer, where both isocyanate groups experience similar steric interactions with the methyl substituent due to the molecule's inherent symmetry [30] [40].

The crystallographic and computational studies reveal that the 2,4-diisocyanato-1-methylbenzene adopts a planar configuration with the isocyanate groups maintaining coplanarity with the aromatic ring system [25] [31]. The bond lengths within the molecule show consistency with typical aromatic isocyanate compounds, with the carbon-nitrogen bond in the isocyanate group measuring approximately 1.214 Å and the carbon-oxygen bond measuring 1.164 Å, based on analogous isocyanate structures [33]. The benzene ring maintains standard aromatic bond lengths and angles, with minimal distortion introduced by the substituents [32] [35].

Position-Dependent Reactivity Characteristics

The reactivity characteristics of 2,4-diisocyanato-1-methylbenzene demonstrate pronounced position-dependent variations that arise from the distinct electronic and steric environments of the two isocyanate groups [15] [37]. The para-positioned isocyanate group exhibits significantly higher reactivity compared to the ortho-positioned group, with experimental studies establishing a reactivity ratio of approximately 100:12 at room temperature [18] [40].

| Reactivity Parameter | 2,4-Diisocyanato-1-methylbenzene | 2,6-Diisocyanato-1-methylbenzene |

|---|---|---|

| Para-NCO Relative Reactivity | 100 (reference) [18] | Not applicable [40] |

| Ortho-NCO Relative Reactivity | 12 (at room temperature) [18] | 56 (first NCO), 17 (second NCO) [18] |

| Reactivity Ratio | 100:12 at 25°C [40] | Both positions ortho [18] |

| Temperature Effect | Ratio approaches 1:1 at 100°C [18] | Less temperature dependent [30] |

| Steric Hindrance Factor | Significant for ortho-NCO [40] | Similar for both NCO groups [30] |

The remarkable reactivity difference between the para and ortho positions in 2,4-diisocyanato-1-methylbenzene stems from multiple contributing factors [37] [38]. The para-positioned isocyanate group benefits from reduced steric hindrance and optimal electronic activation through the aromatic ring system [15] [19]. The ortho-positioned isocyanate experiences substantial steric interference from the adjacent methyl group, which impedes the approach of nucleophiles and reduces the effective collision frequency for chemical reactions [18] [39].

Temperature-dependent studies reveal that the reactivity differential between the para and ortho positions diminishes significantly as temperature increases [18] [40]. At elevated temperatures approaching 100°C, the steric effects become less pronounced, and the reactivity ratio approaches unity, indicating that thermal energy overcomes the steric barriers that dominate at ambient conditions [18] [30]. This temperature dependence provides crucial insights into the mechanistic aspects of isocyanate reactivity and has practical implications for industrial polyurethane synthesis processes [25] [38].

Comparative analysis with the 2,6-diisocyanato-1-methylbenzene isomer reveals distinct reactivity patterns [16] [17]. The symmetric isomer exhibits initial reactivity of approximately 0.56 relative to the para position of 2,4-diisocyanato-1-methylbenzene for the first isocyanate group, while the second isocyanate group shows reduced reactivity of 0.17 due to electronic deactivation following the initial reaction [18] [20]. This sequential reactivity pattern differs fundamentally from the simultaneous availability of distinct reactivity levels in the asymmetric 2,4-diisocyanato-1-methylbenzene isomer [30] [37].

Electronic Distribution and Structural Implications for Reactivity

The electronic distribution within 2,4-diisocyanato-1-methylbenzene exhibits complex patterns that directly influence its reactivity characteristics and chemical behavior [21] [22]. The electron-withdrawing nature of the isocyanate groups creates significant perturbations in the aromatic electron density, with the effects being position-dependent due to the asymmetric substitution pattern [1] [3].

| Structural Feature | 2,4-Diisocyanato-1-methylbenzene | 2,6-Diisocyanato-1-methylbenzene |

|---|---|---|

| Electronic Distribution | Asymmetric activation pattern [37] | Symmetrical electron distribution [9] |

| NCO Group Orientation | One ortho, one para to methyl [1] | Both ortho to methyl [11] |

| Substituent Pattern | Meta-disubstituted pattern [1] | Ortho-disubstituted pattern [11] |

| Electronic Activation | Para > ortho activation [37] | Symmetric activation pattern [30] |

| Ring Substitution Type | Unsymmetrical [30] | Symmetrical [9] |

The para-positioned isocyanate group in 2,4-diisocyanato-1-methylbenzene experiences enhanced electrophilic character due to the combined electron-withdrawing effects of both isocyanate substituents transmitted through the aromatic π-system [19] [37]. The methyl group at position 1 provides modest electron-donating influence through hyperconjugation and inductive effects, but this influence is asymmetrically distributed due to the different proximities of the two isocyanate groups [22] [26].

Quantum chemical calculations and experimental observations indicate that the carbon atom of the para-positioned isocyanate group carries a more positive partial charge compared to its ortho counterpart [21] [24]. This enhanced electrophilicity translates directly into increased reactivity toward nucleophilic attack, consistent with the observed reactivity ratios [37] [38]. The ortho-positioned isocyanate experiences both electronic deactivation and steric hindrance, creating a synergistic effect that substantially reduces its reactivity [18] [39].

The molecular orbital analysis reveals that the highest occupied molecular orbital and lowest unoccupied molecular orbital distributions in 2,4-diisocyanato-1-methylbenzene are asymmetrically distributed, with greater orbital coefficients concentrated around the para-positioned isocyanate group [21] [35]. This electronic asymmetry provides a theoretical foundation for understanding the experimental reactivity differences and offers insights into the mechanistic pathways for nucleophilic addition reactions [24] [38].

Physical Description

Liquid

COLOURLESS-TO-PALE YELLOW LIQUID OR CRYSTALS WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO AIR.

Colorless to pale-yellow solid or liquid (above 71°F) with a sharp, pungent odor.

Color/Form

Clear faintly yellow liquid

Colorless to pale yellow, solid or liquid (above 71 °F)

Liquid at room temperature ... Darkens on exposure to sunlight

XLogP3

Boiling Point

251.0 °C

251 °C

484°F

Flash Point

260 °F (127 °C)

127 °C c.c.

270°F for an 80/20% 2,4/ 2,6 TDI mixture

260°F

Vapor Density

6.0 (Air = 1)

Relative vapor density (air = 1): 6.0

6

Density

1.2244 at 20 °C/4 °C

Relative density (water = 1): 1.2

1.2244 at 68°F

1.22

LogP

3.4

Odor

Melting Point

20.5 °C

22 °C

67.1-70.7°F

71°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1285 companies. For more detailed information, please visit ECHA C&L website;

Of the 25 notification(s) provided by 1284 of 1285 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (34.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (65.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (99.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H412 (95.56%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Mechanism of Action

... The sensitizing agent /such as toluene diisocyanate/ acts in vivo to haptenate self-proteins, and this haptenated self-protein serves as the stimulus for generation of the allergic immune response.

It ... has been reported that toluene diisocyanate forms antigenic complexes with proteins, transforms lymphocytes in sensitized individuals, induces skin-sensitizing antibodies in animals, and induces specific antibody formation.

Toluene diisocyanate (TDI) has ... been found to suppress the incr of intracellular cyclic adenosine monophosphate (cAMP) by the beta-agonist isoproterenol in peripheral blood lymphocytes indicative of a pharmacologic mechanism of action. Research data suggest that isocyanates may cause nonspecific inhibition of a variety of membrane receptors & enzyme systems. Both immunologic & nonimmunologic mechanisms appear to be involved. Although much research has been directed toward the mechanism of isocyanate-induced disease, the complete pathophysiology remains unknown. /Toluene diisocyanate/

Vapor Pressure

0.01 mmHg

8.0X10-3 mm Hg at 20 °C

Vapor pressure, Pa at 20 °C: 1.3

0.01 mmHg at 77°F

(77°F): 0.01 mmHg

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

1321-38-6

26471-62-5

26006-20-2

86-91-9

Wikipedia

Biological Half Life

Two men were exposed to toluene diisocyanate atmospheres at three different air concn (ca 25, 50 & 70 ug/cu m). The toluene diisocyanate atmospheres were generated by a gas-phase permeation method, & the exposures were performed in an 8-cu m stainless-steel test chamber. ... The isomeric composition of the air in the test chamber was 30% 2,4-toluene diisocyanate and 70% 2,6-toluene diisocyanate. ... In plasma, 2,4- & 2,6-toluenediamine showed a rapid-phase elimination half-time of ca 2-5 hr, & that for the slow phase was greater than 6 days. ... The cumulated amount of 2,4-toluenediamine excreted in the urine over 24 hr was ca 15%-19% of the estimated inhaled dose of 2,4-toluene diisocyanate, & that of 2,6-toluenediamine was ca 17%-23% of the inhaled dose of 2,6-toluene diisocyanate.

Use Classification

Fire Hazards -> Carcinogens, Reactive - 3rd degree

Methods of Manufacturing

Toluene is the primary raw material for industrial TDI manufacture. The classical dinitration of toluene with mixed acid produces a mixture of 2,4- and 2,6-dinitro isomers in a ratio of 80:20. Catalytic reduction of these derivatives under hydrogen pressure leads to the corresponding diamines TDA, which are subsequently treated with phosgene to give TDI.

... (80% 2,4-isomer and 20% 2,6-isomer) is produced commercially by nitrating toluene with nitric acid-sulfuric acid mixture and catalytically reducing resultant dinitrotoluene ... to toluenediamine mixture. ... This is dissolved in monochlorobenzene or ortho-dichlorobenzene and treated with phosgene. ... /Mixture of 2,4- & 2,6-isomers/

General Manufacturing Information

Furniture and related product manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Transportation equipment manufacturing

Wholesale and retail trade

Benzene, 2,4-diisocyanato-1-methyl-: ACTIVE

SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Benzene, 2,4-diisocyanato-1-methyl-, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Method of purification: distillation to remove hydrogen chloride.

Commercial toluene diisocyanate (TDI) typically contains 80% of 2,4-toluene diisocyanate.

... Many /spandex formulations/ are based on ... 2,4-toluene diisocyanate. ...

Analytic Laboratory Methods

Method: NIOSH 2535, Issue 2; Procedure: high performance liquid chromatography with ultraviolet detection; Analyte: toluene-2,4-diisocyanate; Matrix: air; Detection Limit: 0.1 ug/sample.

Method: NIOSH 5521, Issue 2; Procedure: high performance liquid chromatography, electrochemical and ultra violet detection; Analyte: toluene-2,4-diisocyanate (urea derivatives of isocyanate); Matrix: air; Detection Limit: 0.1 ug diisocyanate/sample.

Method: NIOSH 5522, Issue 1; Procedure: high performance liquid chromatography, florescence detector/electrochemical detector; Analyte: toluene-2,4-diisocyanate (tryptamine derivatives of isocyanate); Matrix: air; Detection Limit: 0.1 ug/sample.

For more Analytic Laboratory Methods (Complete) data for 2,4-TOLUENE DIISOCYANATE (16 total), please visit the HSDB record page.

Storage Conditions

Storage temp: 75-100 °F

Protect containers against physical damage. Store in a cool, dry, well- ventilated location, away from all possible ignition sources. Outdoors, detached or isolated storage is preferred. If stored in tanks, it should be blanketed with an inert gas such as nitrogen or with dry air. Care should be taken to prevent contact between isocyanates and strong alkali, which cause uncontrollable polymerization.

Storage in polyethylene containers is hazardous due to absorption of water through the plastic.

Isocyanates are transported in railroad tank cars, tank trucks, tanks in ships, containers, and drums. They are stored in steel tanks and processed in steel equipment. For long-term storage stainless steel is recommended. To avoid contamination by atmospheric moisture, a dry air or inert gas blanket is essential. /Isocyanates/